
N-Pentacosane-D52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentacosane-D52 is a deuterated form of pentacosane, a long-chain aliphatic hydrocarbon with the molecular formula C25H52. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications, including studies involving isotopic kinetics and transport processes in chemical, physical, and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosane-D52 typically involves the deuteration of pentacosane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including elevated temperatures and pressures, to ensure complete deuteration of the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through distillation and other separation techniques to obtain the desired isotopic purity and concentration.
Chemical Reactions Analysis
Types of Reactions
N-Pentacosane-D52, like its non-deuterated counterpart, is relatively inert and does not readily undergo chemical reactions under standard conditions. it can participate in certain types of reactions, including:
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reduction reactions under specific conditions, such as catalytic hydrogenation, to further increase its hydrogen content.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a suitable catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation reactions typically involve halogen gases (e.g., Cl2 or Br2) and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Further hydrogenated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
N-Pentacosane-D52 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the analysis of complex mixtures and the study of reaction mechanisms.
Biology: Employed in studies of lipid metabolism and transport processes in biological systems, as well as in the investigation of isotopic effects on biological pathways.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of deuterated compounds in the body.
Industry: Applied in the development of advanced materials and coatings, as well as in the production of high-purity deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Pentacosane-D52 is primarily related to its role as a stable isotope-labeled standard. In scientific research, it serves as a tracer to study isotopic kinetics and transport processes. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions in various systems using techniques such as mass spectrometry and NMR spectroscopy. This enables the investigation of molecular targets and pathways involved in chemical and biological processes.
Comparison with Similar Compounds
N-Pentacosane-D52 is unique due to its deuterated nature, which distinguishes it from other similar long-chain aliphatic hydrocarbons. Some similar compounds include:
Pentacosane: The non-deuterated form of this compound, with the molecular formula C25H52.
N-Heptacosane: A long-chain hydrocarbon with the molecular formula C27H56, used in similar applications but with different chain length and properties.
N-Nonacosane: Another long-chain hydrocarbon with the molecular formula C29H60, also used in scientific research but with a longer carbon chain.
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biological processes.
Properties
Molecular Formula |
C25H52 |
|---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI Key |
YKNWIILGEFFOPE-CQGKCUCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


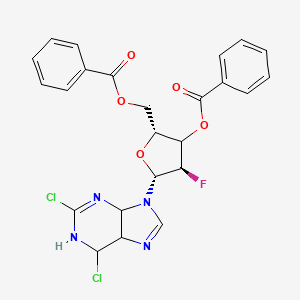
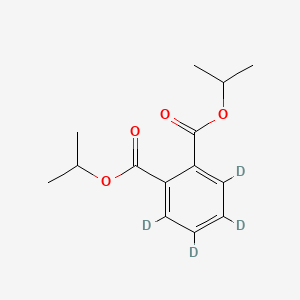
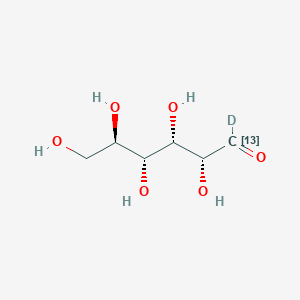


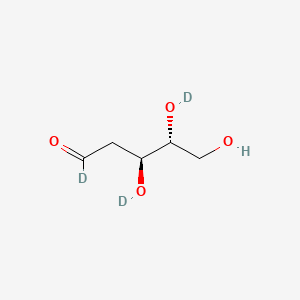

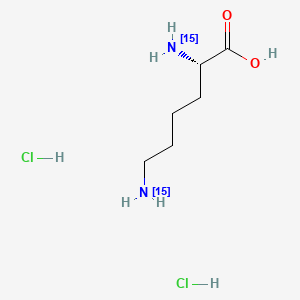
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
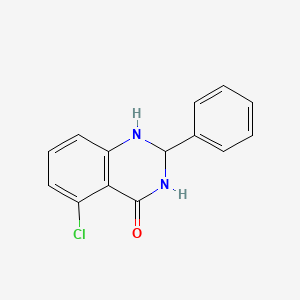
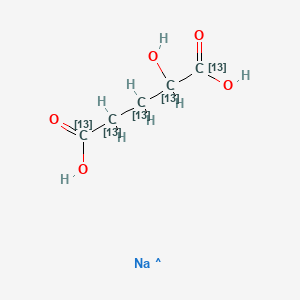
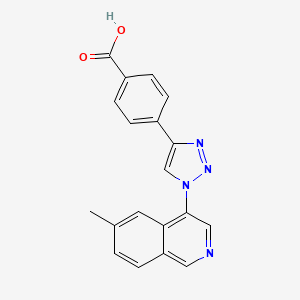
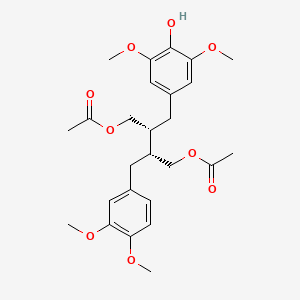
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
